

Illuminating the Nanoscale: Single-Molecule Imaging with BODIPY FL Hydrazide

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Compound of Interest

Compound Name: BODIPY FL Hydrazide

Cat. No.: B605992

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY FL Hydrazide is a bright, photostable green-fluorescent dye that offers a powerful tool for single-molecule imaging, particularly for the study of glycoproteins and other biomolecules bearing aldehyde or ketone groups. Its hydrazide functional group allows for covalent labeling of oxidized carbohydrates, enabling the visualization and tracking of individual glycoconjugates on the surface of living cells. These application notes provide a comprehensive overview and detailed protocols for utilizing **BODIPY FL Hydrazide** in single-molecule localization microscopy (SMLM) and single-particle tracking (SPT) experiments.

The principle behind single-molecule imaging with BODIPY dyes often relies on the transient formation of red-shifted ground-state dimers (DII). These dimers can be stochastically excited, causing them to fluoresce brightly as individual emitters, which can then be localized with nanometer precision. This allows for the reconstruction of super-resolution images and the tracking of molecular dynamics far below the diffraction limit of light.^{[1][2][3][4]}

Applications

Single-molecule imaging with **BODIPY FL Hydrazide** opens up new avenues for investigating the molecular organization and dynamics of the cell surface, with applications in:

- **Glycobiology:** Studying the distribution, diffusion, and clustering of specific glycoproteins on the plasma membrane. This can provide insights into the organization of the glycocalyx and its role in cell adhesion, recognition, and signaling.
- **Virology:** Tracking the interaction of individual viral glycoproteins with host cell receptors.
- **Immunology:** Investigating the spatial organization of immune synapses and the dynamics of receptor-ligand interactions.
- **Drug Development:** Assessing the binding and mechanism of action of drugs that target cell surface glycoproteins.

Quantitative Data Summary

The following table summarizes representative quantitative data that can be obtained from single-molecule imaging experiments using **BODIPY FL Hydrazide** and similar probes for tracking cell surface glycans.

Parameter	Typical Value Range	Method	Biological Context
Localization Precision	10 - 30 nm	SMLM	Imaging of cell surface glycoproteins.[5]
Diffusion Coefficient (D)	0.01 - 0.5 $\mu\text{m}^2/\text{s}$	SPT	Diffusion of N-linked and O-linked glycans on the plasma membrane of cancer cells.
Fluorescence Quantum Yield	~0.97	Spectroscopy	Photophysical property of the BDP FL dye core.
Excitation Maximum (λ_{ex})	~495-503 nm	Spectroscopy	Spectral property of BODIPY FL Hydrazide.
Emission Maximum (λ_{em})	~509-516 nm	Spectroscopy	Spectral property of BODIPY FL Hydrazide.

Experimental Protocols

Protocol 1: Labeling of Cell Surface Glycoproteins with BODIPY FL Hydrazide

This protocol describes the site-specific labeling of glycoproteins on live cells by first oxidizing sialic acid residues to create aldehyde groups, followed by reaction with **BODIPY FL Hydrazide**.

Materials:

- Cells of interest cultured on glass-bottom dishes
- HEPES buffered saline (HBS) or appropriate cell culture medium without serum

- Sodium periodate (NaIO_4)
- **BODIPY FL Hydrazide**
- Anhydrous DMSO
- Glycerol
- Phosphate-buffered saline (PBS)

Procedure:

- Cell Preparation:
 - Culture cells to 70-80% confluency on glass-bottom dishes suitable for high-resolution microscopy.
 - Wash the cells twice with ice-cold PBS.
- Oxidation of Sialic Acids:
 - Prepare a fresh 1 mM solution of sodium periodate in ice-cold PBS.
 - Incubate the cells with the sodium periodate solution for 15 minutes on ice in the dark. This step oxidizes the vicinal diols of sialic acid residues to generate aldehyde groups.
 - Wash the cells three times with ice-cold PBS to remove excess periodate.
- Labeling with **BODIPY FL Hydrazide**:
 - Prepare a 1 mM stock solution of **BODIPY FL Hydrazide** in anhydrous DMSO.
 - Dilute the stock solution to a final concentration of 2-10 μM in PBS.
 - Incubate the cells with the **BODIPY FL Hydrazide** solution for 30 minutes at room temperature in the dark.
 - Wash the cells three times with PBS to remove unbound dye.

- Cell Fixation (Optional):
 - If imaging fixed cells, incubate with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
 - Wash three times with PBS.
- Imaging:
 - Replace the PBS with a suitable imaging buffer (e.g., phenol red-free medium or a specialized SMLM imaging buffer).
 - Proceed to single-molecule imaging.

Protocol 2: Single-Molecule Localization Microscopy (SMLM) of Labeled Glycoproteins

This protocol outlines the general procedure for acquiring SMLM data of cells labeled with **BODIPY FL Hydrazide**.

Materials:

- Labeled cells in a glass-bottom dish
- SMLM imaging buffer (e.g., a buffer containing an oxygen scavenging system and a reducing agent to promote blinking)
- A fluorescence microscope equipped for SMLM (e.g., TIRF or HILO illumination) with a high-NA objective and an EMCCD or sCMOS camera.

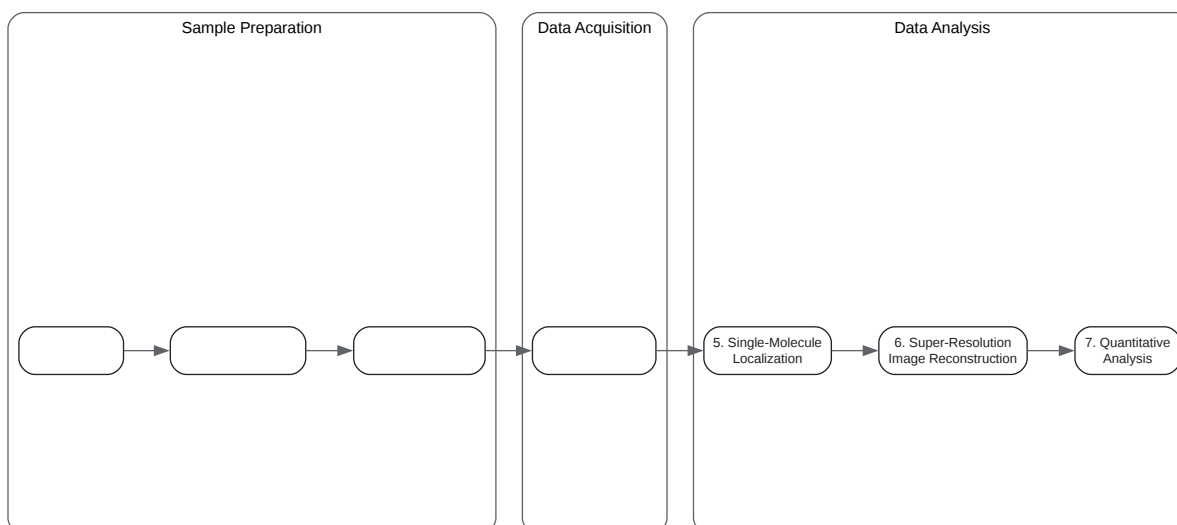
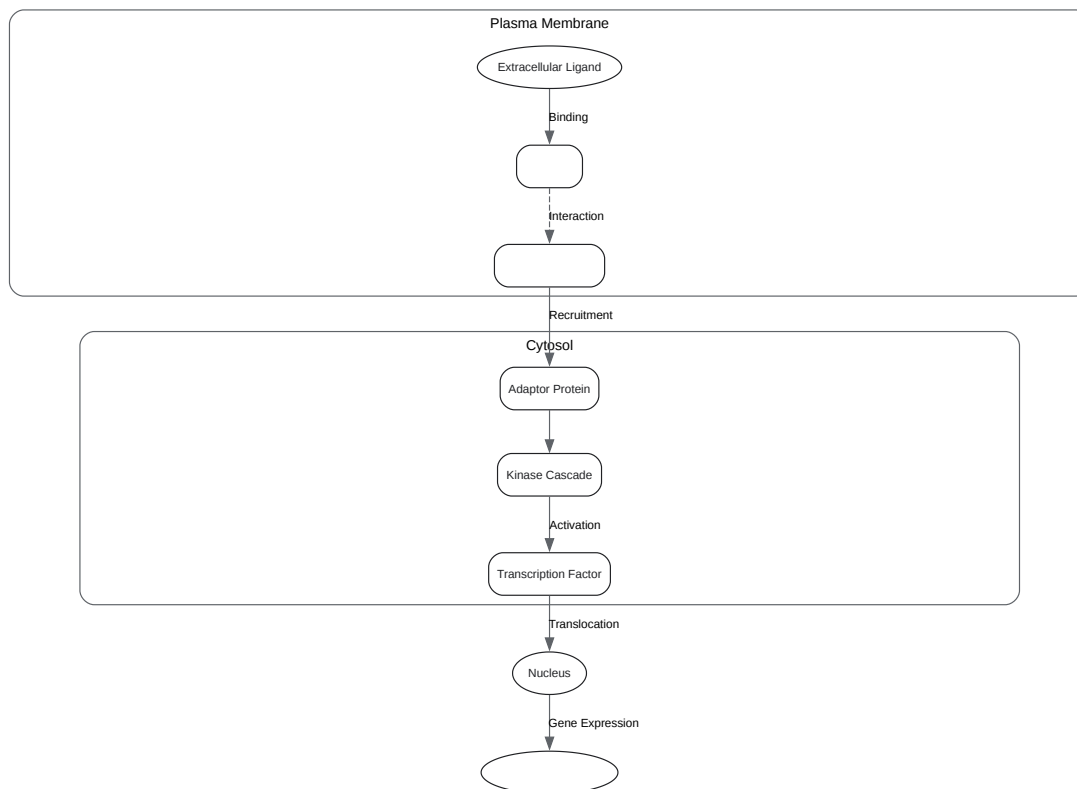
Procedure:

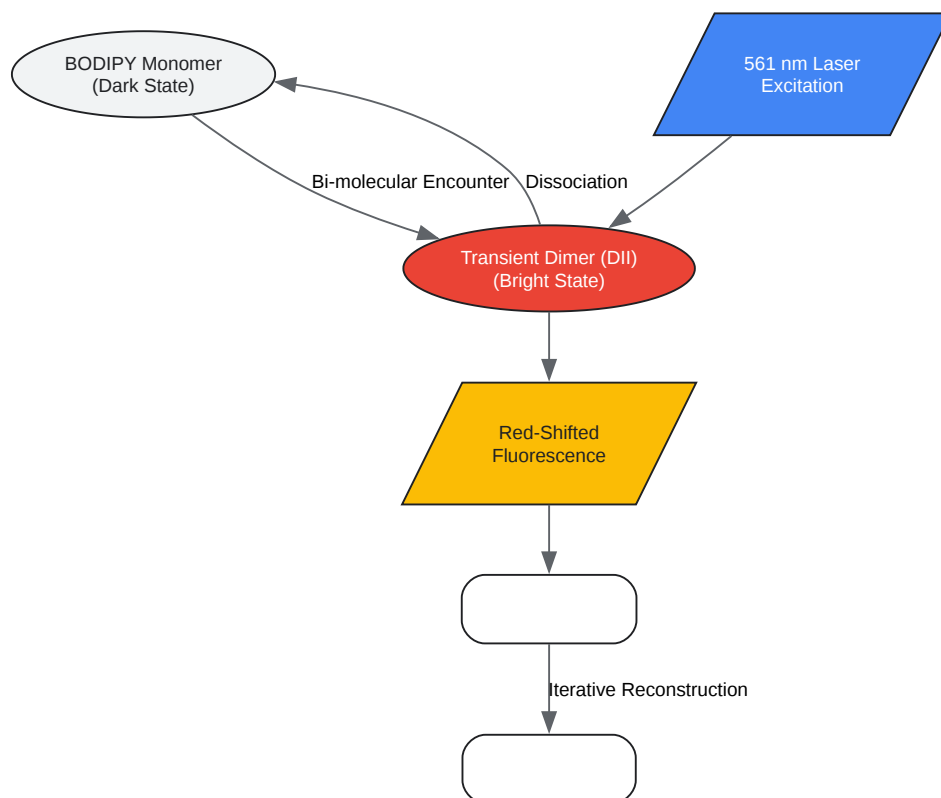
- Microscope Setup:
 - Mount the sample on the microscope stage.
 - Use a 488 nm or similar laser for excitation of the BODIPY FL monomer to locate the cells of interest.

- For SMLM imaging of the red-shifted DII states, use a 561 nm laser for excitation.
- Image Acquisition:
 - Illuminate the sample with the 561 nm laser at a high power density (e.g., 1-5 kW/cm²) to induce the blinking of single molecules.
 - Acquire a stream of images (typically 5,000-20,000 frames) with a short exposure time (e.g., 10-50 ms).
 - Adjust the laser power to ensure a sparse distribution of single-molecule events in each frame.
- Data Analysis:
 - Use appropriate SMLM analysis software (e.g., ThunderSTORM, rapidSTORM) to perform single-molecule localization. This involves identifying and fitting the point spread function (PSF) of each blinking event to determine the precise coordinates of the molecule.
 - Reconstruct the super-resolution image from the list of localizations.
 - Perform cluster analysis or other quantitative analyses to characterize the spatial distribution of the labeled glycoproteins.

Visualizations

Signaling Pathway Diagram





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